molecular formula C17H23N5O2 B2735675 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1790199-88-0

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2735675
CAS No.: 1790199-88-0
M. Wt: 329.404
InChI Key: UOTYFBOKTVTJAE-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 can be any organic groups. In this case, R1 is a 2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl group and R2 is a 4-methoxy-2-methylphenyl group. Urea derivatives have a wide range of applications in medicinal chemistry and agriculture .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate could be derived from the 4-methoxy-2-methylphenyl group, and the amine could be derived from the 2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting two aromatic systems. The presence of the methoxy and dimethylamino substituents could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a urea derivative, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea linkage could increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research into heterocyclic ureas has explored their conformational dynamics and complexation behavior. One study described the synthesis and conformational analysis of heterocyclic ureas, demonstrating their ability to unfold and form multiply hydrogen-bonded complexes. This process mimics certain biological transitions, such as the helix-to-sheet transition in peptides, and suggests potential applications in self-assembly and molecular mimicry (Corbin et al., 2001).

Pyrimidine Derivatives and Chemical Reactions

The reactivity of pyrimidine derivatives with various chemical agents has been a subject of study. For example, research on the reaction of 4-substituted 2,6-dimethylpyrimidine oxides with phosphoryl chloride has provided insights into the synthesis of chloromethylpyrimidines, highlighting the diverse chemical reactivity of pyrimidine compounds (Sakamoto et al., 1983).

Metabolite Determination in Human Urine

The determination of pirimicarb metabolites in human urine by gas chromatography-mass spectrometry illustrates the relevance of pyrimidine derivatives in toxicology and exposure assessment. This analytical method enables the detection of specific hydroxypyrimidines, contributing to our understanding of the metabolic pathways and potential health impacts of exposure to certain chemicals (Hardt & Angerer, 1999).

Strong Dimerization via Quadruple Hydrogen Bonding

Research on ureidopyrimidones has demonstrated their strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for the development of supramolecular structures and materials, offering a robust mechanism for the self-assembly of complex molecular architectures (Beijer et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its biological activity .

Properties

IUPAC Name

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-8-14(24-5)6-7-15(11)21-17(23)18-10-13-9-12(2)19-16(20-13)22(3)4/h6-9H,10H2,1-5H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTYFBOKTVTJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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